Serotonin Hydrochloride

Descripción

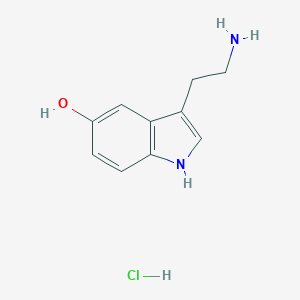

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGAZPGKJFIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165186 | |

| Record name | 5-Hydroxytryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Serotonin hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463237 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153-98-0, 21591-86-6 | |

| Record name | Serotonin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21591-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)indol-5-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021591866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serotonin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEROTONIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKN429M9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Signaling of Serotonin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of serotonin hydrochloride and the intricate signaling pathways it modulates. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Synthesis of this compound

The chemical synthesis of serotonin (5-hydroxytryptamine) and its subsequent conversion to the hydrochloride salt is a multi-step process. A common and effective method is the Speeter-Anthony tryptamine synthesis, which utilizes 5-benzyloxyindole as a key starting material. This route involves the introduction of the ethylamine side chain at the 3-position of the indole ring, followed by deprotection of the hydroxyl group and salt formation.

Synthesis Pathway Overview

The overall synthetic scheme is presented below. The process begins with the acylation of 5-benzyloxyindole, followed by amidation, reduction, and finally, debenzylation to yield serotonin. The free base is then converted to the stable hydrochloride salt.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound, adapted from established procedures for similar tryptamine syntheses.

Step 1: Synthesis of 5-Benzyloxy-3-indoleglyoxylyl chloride

To a solution of 5-benzyloxyindole in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of oxalyl chloride in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for several hours, during which a yellow precipitate of 5-benzyloxy-3-indoleglyoxylyl chloride is formed. The product is then isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of 5-Benzyloxy-3-indole-glyoxylamide

The crude 5-benzyloxy-3-indoleglyoxylyl chloride is suspended in anhydrous diethyl ether and cooled to 0 °C. Anhydrous ammonia gas is bubbled through the suspension, or a solution of ammonia in an appropriate solvent is added dropwise. The reaction is stirred for several hours at room temperature. The resulting solid, 5-benzyloxy-3-indole-glyoxylamide, is collected by filtration, washed with water and diethyl ether, and dried.

Step 3: Synthesis of 5-Benzyloxytryptamine

A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere. The 5-benzyloxy-3-indole-glyoxylamide is added portion-wise to the suspension at 0 °C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 5-benzyloxytryptamine.

Step 4: Synthesis of Serotonin (5-Hydroxytryptamine)

5-Benzyloxytryptamine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the filtrate is concentrated in vacuo to give serotonin as a solid.

Step 5: Preparation of this compound

Serotonin free base is dissolved in ethanol. A solution of hydrochloric acid in ethanol is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

Quantitative Data

The following table summarizes typical yields and physical properties for the intermediates and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 5-Benzyloxyindole | C₁₅H₁₃NO | 223.27 | - | 103-105 |

| 5-Benzyloxytryptamine | C₁₇H₁₈N₂O | 266.34 | 85-95 (from glyoxylamide) | 120-122 |

| Serotonin | C₁₀H₁₂N₂O | 176.22 | >90 (from debenzylation) | 167-168 |

| This compound | C₁₀H₁₃ClN₂O | 212.68 | >95 (from free base) | 149-154[2] |

Serotonin Signaling Pathways

Serotonin exerts its diverse physiological effects by binding to a variety of cell surface receptors, which are broadly classified into two major families: G protein-coupled receptors (GPCRs) and a ligand-gated ion channel.

G Protein-Coupled Receptor (GPCR) Signaling

The majority of serotonin receptors are GPCRs, which are further subdivided based on the G protein they couple to and the subsequent downstream signaling cascades they activate.

1. 5-HT₁ and 5-HT₅ Receptor Family (Gαi/o-coupled)

These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Caption: 5-HT1/5 Receptor Signaling Pathway.

2. 5-HT₂ Receptor Family (Gαq-coupled)

The 5-HT₂ receptors are coupled to Gαq proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[3][4]

Caption: 5-HT2 Receptor Signaling Pathway.

3. 5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families (Gαs-coupled)

These receptor subtypes are coupled to stimulatory G proteins (Gαs). Upon binding of serotonin, Gαs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[5][6][7]

Caption: 5-HT4/6/7 Receptor Signaling Pathway.

Ligand-Gated Ion Channel Signaling

5-HT₃ Receptor

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel. It is a pentameric structure composed of five subunits surrounding a central ion pore. The binding of serotonin to the extracellular domain of the receptor induces a conformational change that opens the channel, allowing the rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺. This influx leads to depolarization of the cell membrane and an excitatory postsynaptic potential.[8][9]

Caption: 5-HT3 Receptor Ion Channel Mechanism.

References

- 1. This compound | 153-98-0 [chemicalbook.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting serotonin receptors with phytochemicals – an in-silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of Serotonin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that exerts a wide array of physiological and pathophysiological effects throughout the central and peripheral nervous systems.[1][2] Its actions are mediated by a large family of receptors, which are categorized into seven distinct classes (5-HT1 to 5-HT7).[2][3] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein-coupled receptors (GPCRs) that activate intracellular second messenger cascades.[2][3] Serotonin hydrochloride, as an endogenous agonist, initiates signaling by binding to these receptors. This guide provides a detailed examination of the molecular mechanisms underlying serotonin's action, focusing on its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Serotonin Receptor Families and Primary Transduction Mechanisms

Serotonin's diverse functions are a direct result of its interaction with at least 14 distinct receptor subtypes.[3] These receptors can be broadly classified into two major functional categories: G-protein-coupled receptors and a ligand-gated ion channel.

-

G-Protein-Coupled Receptors (GPCRs): The vast majority of serotonin receptors (5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 families) are GPCRs.[4] These receptors couple to different heterotrimeric G-proteins (Gαs, Gαi/o, Gαq/11), leading to the modulation of various downstream effector enzymes and ion channels.[3]

-

Ligand-Gated Ion Channel: The 5-HT3 receptor is unique within this family as it is a pentameric, cation-selective ligand-gated ion channel.[1][5] Its activation leads to rapid, transient depolarization of the neuronal membrane.[6][7]

G-Protein-Coupled Receptor (GPCR) Signaling Pathways

Serotonin GPCRs modulate multiple biochemical signaling pathways through their coupling to Gαi, Gαq/11, and Gαs proteins.[3]

Gαq/11-Coupled Pathway (5-HT2 Receptor Family)

The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, primarily couples to Gαq/11 proteins.[3] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][8] DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of target proteins, leading to diverse cellular responses.[9]

Gαs-Coupled Pathway (5-HT4, 5-HT6, 5-HT7 Receptors)

The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to the stimulatory G-protein, Gαs. Upon receptor activation, Gαs stimulates the enzyme adenylyl cyclase (AC). AC catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.[8]

Gαi/o-Coupled Pathway (5-HT1 and 5-HT5 Receptor Families)

The 5-HT1 and 5-HT5 receptor families couple to the inhibitory G-protein, Gαi/o.[2][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP and subsequently reduced PKA activity.[2][8] This pathway effectively counteracts the Gαs-mediated signaling cascade. The βγ subunits released from Gαi/o can also directly modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Ligand-Gated Ion Channel (5-HT3 Receptor) Mechanism

The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels.[5] It is a homopentameric or heteropentameric assembly of subunits forming a central ion-conducting pore.[6][7] The binding of serotonin to the extracellular domain of the receptor induces a rapid conformational change.[10] This change opens a gate within the transmembrane domain, allowing the rapid influx of cations, primarily Na+ and K+, with some permeability to Ca2+.[6][7][10] The resulting ion flux causes a rapid depolarization of the cell membrane, leading to the generation of an excitatory postsynaptic potential. This mechanism is crucial for fast synaptic transmission in the nervous system.[11]

Quantitative Data on Serotonin-Receptor Interactions

The affinity and efficacy of serotonin vary across its receptor subtypes. This quantitative data is critical for understanding its physiological roles and for the development of selective pharmacological agents.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Primary G-Protein Coupling | Reference |

| 5-HT1A | 3.17 | ~0.28 (Ca²⁺ spikes) | Gαi/o | [2][12] |

| 5-HT2A | - | Similar to 5-HT1A/7A in reporter assays | Gαq/11 | [13] |

| 5-HT7A | - | Effective in CRE-luciferase assays | Gαs | [13] |

Note: Data is compiled from various experimental systems and may not be directly comparable. EC50 values are highly dependent on the specific assay and cell system used.

Key Experimental Protocols

The characterization of serotonin's mechanism of action relies on a suite of robust in vitro and cell-based assays.

Radioligand Binding Assay

This technique is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation by measuring the binding of a radiolabeled ligand.[14][15]

Methodology:

-

Preparation of Membranes: Homogenize tissue or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[16]

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with increasing concentrations of a radiolabeled serotonin analog (e.g., [³H]5-HT).[16][17]

-

Determination of Non-Specific Binding: For each concentration, run a parallel set of incubations in the presence of a high concentration of an unlabeled competing ligand to saturate the receptors. This measures binding to non-receptor sites.[17]

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[16][17]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to calculate the Kd and Bmax values.[17]

Calcium Flux Assay

This assay measures the activation of Gαq-coupled receptors (like the 5-HT2 family) by monitoring changes in intracellular calcium concentration using fluorescent indicators.[12][18]

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the target 5-HT receptor (e.g., CHO-K1 or HEK293 cells) in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The "AM" ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

-

Baseline Measurement: Place the plate in a fluorescence plate reader or microscope and measure the baseline fluorescence for a short period.

-

Stimulation: Add this compound at various concentrations to the wells.

-

Data Acquisition: Immediately after adding the agonist, record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[12]

-

Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

CRE-Luciferase Reporter Gene Assay

This assay is used to measure the activation or inhibition of adenylyl cyclase by monitoring the transcription of a reporter gene (luciferase) linked to a cAMP Response Element (CRE).[13][19] It is highly effective for studying Gαs- and Gαi-coupled receptors.

Methodology:

-

Transfection: Co-transfect host cells (e.g., HEK293) with two plasmids: one encoding the 5-HT receptor of interest and another containing the luciferase gene under the control of a CRE-containing promoter (CRE-luc).[13][20] A control plasmid expressing Renilla luciferase can be included for normalization.[21]

-

Cell Stimulation: After allowing time for protein expression (24-48 hours), treat the cells with this compound.

-

For Gαs-coupled receptors , serotonin alone is added.

-

For Gαi-coupled receptors , cells are co-stimulated with an adenylyl cyclase activator like forskolin to induce a high basal cAMP level, and the ability of serotonin to inhibit this signal is measured.[20]

-

-

Cell Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate (luciferin).

-

Luminescence Measurement: Measure the light output using a luminometer. The intensity of the light is proportional to the amount of luciferase expressed, which reflects the level of cAMP production.[21]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency. Plot the normalized luminescence against the serotonin concentration to determine potency (EC50) and efficacy.[13]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of serotonin G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ion channels gated by acetylcholine and serotonin: structures, biology, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gates of serotonin: Cracking the workings of a notorious receptor | EurekAlert! [eurekalert.org]

- 7. sciencedaily.com [sciencedaily.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Gating Mechanism of the Serotonin 5-HT3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Comparative Analysis of Calcium Spikes upon Activation of Serotonin1A and Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. biorxiv.org [biorxiv.org]

- 18. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Endogenous Function of Serotonin in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, is a pivotal modulator of a vast array of physiological and psychological processes within the central nervous system (CNS).[1][2] Its influence extends from the regulation of mood and emotion to the intricate control of sleep-wake cycles, appetite, and cognitive functions such as learning and memory.[1][3] Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and schizophrenia, making it a critical target for therapeutic intervention.[4] This technical guide provides an in-depth exploration of the endogenous functions of serotonin in the CNS, detailing its synthesis, metabolism, and the complex signaling pathways it initiates through its diverse family of receptors. Furthermore, this document summarizes key quantitative data on serotonin neurochemistry and outlines detailed experimental protocols for its investigation, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction to the Serotonergic System

The serotonergic system is one of the most ancient and widespread neurotransmitter systems in the brain. Serotonergic neurons originate in the raphe nuclei of the brainstem and project extensively throughout the CNS, innervating virtually every brain region.[5] This broad distribution allows serotonin to exert a modulatory influence on the activity of a multitude of other neurotransmitter systems, thereby affecting a wide range of brain functions.

Serotonin Synthesis and Metabolism

The synthesis of serotonin in the CNS begins with the essential amino acid L-tryptophan, which is actively transported across the blood-brain barrier.[2] The biochemical pathway involves two key enzymatic steps:

-

Hydroxylation: L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH2 in the brain). This is the rate-limiting step in serotonin synthesis.[6]

-

Decarboxylation: 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-HT).[6]

The primary metabolic pathway for serotonin involves its degradation by monoamine oxidase (MAO), predominantly the MAO-A isoform, which converts serotonin to 5-hydroxyindoleacetaldehyde.[6][7] This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite excreted in the urine.[7]

Diagram of Serotonin Synthesis and Metabolism

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 血清素合成及代谢 [sigmaaldrich.cn]

- 7. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of a Neurotransmitter: A Technical Guide to the Initial Studies on Serotonin's Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies that led to the discovery and initial characterization of serotonin (5-hydroxytryptamine, 5-HT). It provides a detailed look at the pioneering experimental methodologies, the initial quantitative findings, and the logical pathways that established the existence of this pivotal monoamine neurotransmitter. The subsequent identification and synthesis of serotonin opened new avenues in understanding its profound influence on a vast array of physiological processes, including mood, sleep, appetite, and vasoconstriction, laying the groundwork for decades of research in neuroscience and pharmacology.

The Tale of Two Discoveries: Enteramine and Serotonin

The discovery of serotonin was not a singular event but rather the convergence of two independent lines of research in the 1930s and 1940s.

Vittorio Erspamer's "Enteramine"

In the mid-1930s, Italian pharmacologist Vittorio Erspamer was investigating the extracts of enterochromaffin cells from the gastrointestinal mucosa.[1][2] He identified a substance that caused potent smooth muscle contraction, particularly in the rat uterus.[1] He named this unknown substance "enteramine."[1][2]

The Cleveland Clinic's "Serotonin"

Concurrently, at the Cleveland Clinic in the United States, a team of researchers including Irvine Page, Maurice Rapport, and Arda Green were investigating a vasoconstrictor substance found in blood serum that was released during clotting.[3][4][5][6] Their goal was to isolate and identify this "serum tonic" agent. In 1948, they successfully isolated and crystallized this substance, which they named "serotonin."[3][6]

It wasn't until 1952 that it was definitively proven that Erspamer's "enteramine" and the Cleveland Clinic's "serotonin" were, in fact, the same chemical compound: 5-hydroxytryptamine.[7]

Experimental Protocols: Isolating a Landmark Molecule

The initial isolation and characterization of serotonin were monumental tasks, relying on meticulous and laborious biochemical techniques.

Isolation of Serotonin from Bovine Blood (Rapport, Green, and Page, 1948)

The team at the Cleveland Clinic undertook a large-scale effort to isolate serotonin from bovine blood, a readily available source.

Experimental Protocol:

-

Starting Material: Large quantities of bovine blood were collected from a local slaughterhouse.[6]

-

Serum Preparation: The blood was allowed to clot, and the resulting serum, rich in the vasoconstrictor substance released from platelets, was collected.

-

Initial Purification: The serum was subjected to a series of precipitation and extraction steps to remove proteins and other interfering substances. While the exact initial steps are not detailed in readily available summaries, it involved treating the serum to concentrate the active vasoconstrictor agent.

-

Further Purification: The crude extract was further purified through a series of solvent extractions and precipitations. This multi-step process was essential to remove impurities and enrich the serotonin concentration.

-

Crystallization: The highly purified serotonin was finally crystallized from a solution, yielding a stable, analyzable solid.[3]

-

Structural Elucidation: Maurice Rapport, through chemical degradation and analysis, determined the structure of serotonin to be 5-hydroxytryptamine.

Bioassay for Serotonin Activity

In the absence of modern analytical instrumentation, bioassays were the primary method for quantifying the activity of the isolated substance. The most common bioassay for serotonin relied on its potent smooth muscle contracting properties.

Experimental Protocol (Isolated Rat Uterus/Fundus Strip):

-

Tissue Preparation: A segment of a rat uterus or a strip of the rat stomach fundus was dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[1][8][9]

-

Recording Contractions: The tissue was attached to a force transducer connected to a kymograph to record isometric or isotonic contractions.[1][8]

-

Dose-Response Curve: Graded doses of a standard serotonin solution were added to the organ bath, and the resulting contractions were recorded. This allowed for the generation of a dose-response curve.[1][8][9]

-

Sample Testing: The unknown sample containing serotonin was then added to the bath, and the resulting contraction was compared to the standard curve to determine the concentration of the active substance.[1][8][9]

The First Chemical Synthesis of Serotonin (Hamlin and Fischer, 1951)

The structural elucidation of serotonin by Rapport paved the way for its chemical synthesis, a crucial step for confirming its structure and enabling further pharmacological studies. In 1951, K.E. Hamlin and F.E. Fischer at Abbott Laboratories reported the first successful synthesis of 5-hydroxytryptamine.[10][11][12]

While the detailed, step-by-step protocol from the original publication is not fully available in the immediate search results, the synthesis was a significant achievement in organic chemistry. A representation of a plausible synthetic route based on the chemical knowledge of the era is presented below.

Quantitative Data from Initial Studies

Quantitative data from the initial studies on serotonin are scarce in modern summaries. However, some key information can be gleaned.

| Parameter | Value/Observation | Source |

| Source of Serotonin | Bovine Blood Serum | Rapport, Green, and Page, 1948[3][6] |

| Source of Enteramine | Enterochromaffin cells of the gastrointestinal mucosa | Erspamer, 1930s[1][2] |

| Bioassay Sensitivity | The isolated rat fundus strip is sensitive to serotonin concentrations as low as 1 ng/ml.[1][8] | General knowledge from bioassay descriptions |

| Chemical Formula | C10H12N2O | Deduced from the structure of 5-hydroxytryptamine |

| Molar Mass | 176.215 g/mol | Deduced from the chemical formula |

Visualizing the Discovery and Synthesis Pathways

The following diagrams illustrate the logical workflow of the discovery and the general chemical pathway for the synthesis of serotonin.

References

- 1. Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay | PDF [slideshare.net]

- 2. ON THE CONCENTRATION OF 5-HYDROXYTRYPTAMINE IN MAMMALIAN ENTEROCHROMAFFIN CELLS AND ITS RELEASE BY RESERPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanded Biology of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]

- 5. Serotonin Syndrome/Serotonin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 7. Identification of enteramine, the specific hormone of the enterochromaffin cell system, as 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 9. youtube.com [youtube.com]

- 10. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Immunomodulatory Effects Mediated by Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Serotonin Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including the regulation of mood, sleep, appetite, and cognition.[1] In the context of cell culture, serotonin hydrochloride is an invaluable tool for investigating serotonergic signaling pathways, neuronal development and function, and the mechanisms of drugs targeting the serotonin system. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring reproducibility and optimal results.

Serotonin exerts its effects through a diverse family of receptors, primarily G-protein coupled receptors (GPCRs), which modulate various intracellular signaling cascades.[2][3] Understanding the precise preparation of serotonin solutions is paramount, as the stability and concentration of the ligand directly impact experimental outcomes.

Properties of this compound

This compound is the water-soluble salt form of serotonin, making it suitable for aqueous solutions used in cell culture. It is supplied as a crystalline solid.[1]

Data Presentation: Physicochemical Properties and Solubility

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O · HCl | [1] |

| Molecular Weight | 212.68 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Storage (Solid) | -20°C, protect from light and moisture | [4] |

| Solubility in Water | ~21.27 mg/mL (100 mM) | |

| Solubility in DMSO | ~21.27 mg/mL (100 mM) | |

| Solubility in Ethanol | ~1.2 - 5.3 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | ~5 mg/mL | [1] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

-

This compound powder

-

Sterile, purified water (e.g., cell culture grade, Milli-Q) or DMSO

-

Sterile conical tubes (1.5 mL or 15 mL)

-

Calibrated balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Protocol:

-

Weighing: Accurately weigh out 2.127 mg of this compound powder and transfer it to a sterile conical tube.

-

Dissolution:

-

For an aqueous stock: Add 1 mL of sterile, purified water to the tube.

-

For a DMSO stock: Add 1 mL of sterile DMSO to the tube.

-

-

Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear to very slightly hazy and may have a faint yellow to light brown color.[5]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly critical for aqueous solutions.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If temporary storage is necessary, store at -20°C for no more than one month, protected from light. One source suggests not storing aqueous solutions for more than one day.[1]

-

DMSO stock solutions are more stable and can be stored at -20°C for up to one month or at -80°C for up to six months.[4]

-

Preparation of Working Solutions in Cell Culture Media

Protocol:

-

Thawing: If using a frozen stock solution, thaw it rapidly at room temperature or in a 37°C water bath.

-

Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to some media components.

-

Immediate Use: It is highly recommended to use the serotonin-containing cell culture medium immediately after preparation. Serotonin is known to be unstable in aqueous solutions, and its degradation can be influenced by factors such as temperature, pH, and light exposure.

Data Presentation: Recommended Working Concentrations

| Cell Type | Application | Concentration Range | Reference |

| Neuronal Cultures | Neurite Outgrowth | 10 µM - 1 mM | |

| Astroglial Cultures | Receptor Stimulation | 10 nM - 1 µM | [6] |

| HEK293 Cells | Receptor Phosphorylation | 100 nM | |

| Colon Carcinoma Cells | Proliferation/Migration Assays | 10 µM |

Visualization of Serotonin Signaling Pathways

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to inhibitory G proteins (Gi/Go). Its activation generally leads to a reduction in neuronal excitability.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, powder, 153-98-0,Sigma-Aldrich [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

In Vivo Administration of Serotonin Hydrochloride in Mice: Application Notes and Protocols

This document provides detailed application notes and protocols for the in vivo administration of serotonin hydrochloride (5-HT HCl) in mice. It is intended for researchers, scientists, and drug development professionals. The information compiled here is based on established scientific literature and provides guidance on dosage, administration routes, and expected physiological and behavioral outcomes.

Overview and Background

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that regulates a wide array of physiological and behavioral processes in the central and peripheral nervous systems.[1][2] These processes include mood, sleep, appetite, sexuality, and gastrointestinal motility.[1][2][3] In preclinical research, the in vivo administration of this compound to mice is a fundamental method for investigating its diverse biological roles and the effects of modulating serotonergic systems.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of this compound in mice, including solubility, dosage, and observed effects.

Table 1: Solubility of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| Water | 21.27 | 100 | [3] |

| DMSO | 21.27 | 100 | [3] |

| PBS (pH 7.2) | ~5 | N/A | [2] |

| Ethanol | ~1.2 | N/A | [2] |

| Dimethyl formamide | ~16 | N/A | [2] |

Table 2: Dosage and Administration Routes for this compound in Mice

| Dosage | Administration Route | Frequency | Mouse Model | Observed Effects | Reference |

| 0.1 mg, 0.5 mg, or 1 mg per mouse | Intraperitoneal (i.p.) | Twice a week | High-fat diet-induced obese mice | Dose-dependent prevention of body weight gain and enlargement of intra-abdominal adipocytes.[4] | [4] |

| 100 mg/kg | Subcutaneous (s.c.) | Twice daily for 8 days | IL-13-/- mice with DSS-induced colitis | Used in a study to investigate the role of serotonin in colitis. | [5] |

| 10 mg/kg/day and 25 mg/kg/day (SSRIs) | Continuous infusion via osmotic micropump | Continuous for 3, 7, or 14 days | C57BL/6 mice | Increased growth of the intestinal mucosa and proliferation of mucosal cells.[6] | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound in mice.

Protocol 1: Preparation of this compound Solution for Injection

-

Objective: To prepare a sterile solution of this compound for in vivo administration.

-

Materials:

-

Procedure (for PBS or Saline):

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile PBS or 0.9% saline to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 1 mg of this compound to 1 mL of PBS). The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/ml.[2]

-

Vortex the tube until the this compound is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

-

It is recommended not to store the aqueous solution for more than one day.[2]

-

-

Procedure (for DMSO):

Protocol 2: Intraperitoneal (i.p.) Administration of this compound

-

Objective: To administer this compound into the peritoneal cavity of a mouse.

-

Materials:

-

Prepared sterile this compound solution

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Mouse restraint device

-

70% ethanol

-

-

Procedure:

-

Prepare the this compound solution at the desired concentration. A study on high-fat diet-induced obesity in mice used doses of 0.1 mg, 0.5 mg, or 1 mg per mouse.[4]

-

Gently restrain the mouse, exposing the abdomen.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-

Protocol 3: Subcutaneous (s.c.) Administration of this compound

-

Objective: To administer this compound into the subcutaneous space of a mouse.

-

Materials:

-

Prepared sterile this compound solution

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Mouse restraint device

-

-

Procedure:

-

Prepare the this compound solution. A study investigating colitis in mice used a dose of 100 mg/kg.[5]

-

Grasp the loose skin over the scruff of the neck to form a "tent".

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Aspirate briefly to check for blood.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and return the mouse to its cage.

-

Observe the mouse for any signs of distress.

-

Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for In Vivo this compound Administration

Caption: A generalized workflow for in vivo this compound studies in mice.

Diagram 2: Simplified Serotonin Signaling Pathway

Caption: A simplified overview of serotonin's major signaling mechanisms.

Expected Outcomes and Considerations

-

Behavioral Effects: Administration of serotonin or its precursors can induce a range of behaviors. For instance, activation of 5-HT2A receptors is associated with a head-twitch response in rodents, which is often used as a behavioral model for hallucinogenic effects.[7] Conversely, decreased serotonin activity has been linked to increased aggression in mice.[8]

-

Physiological Effects: Peripherally administered serotonin can influence metabolic processes. Studies have shown that it can prevent high-fat diet-induced obesity and the enlargement of adipocytes.[4] Serotonin also plays a role in regulating bone mass, with complex effects depending on the location of serotonin signaling (gut versus brain).[1]

-

Central vs. Peripheral Effects: It is important to consider that peripherally administered serotonin does not readily cross the blood-brain barrier. Therefore, the observed effects are primarily due to its actions on peripheral tissues and the peripheral nervous system. To study the central effects of increased serotonin, researchers often use serotonin precursors like 5-hydroxytryptophan (5-HTP), which can cross the blood-brain barrier.[5][9]

-

Receptor Specificity: Serotonin acts on a large family of receptors (5-HT1-7).[1] The specific physiological or behavioral outcome of serotonin administration will depend on which receptor subtypes are activated and in which tissues they are expressed. The use of specific receptor agonists and antagonists can help to dissect the roles of different receptors.[4]

These application notes and protocols provide a foundation for designing and conducting in vivo studies with this compound in mice. Researchers should always adhere to institutional animal care and use guidelines and consult relevant literature for the most up-to-date information.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound (3547) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Serotonin Improves High Fat Diet Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Neuronal Serotonin Regulates Growth of the Intestinal Mucosa in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Head-twitch response - Wikipedia [en.wikipedia.org]

- 8. Suppression of Serotonin Neuron Firing Increases Aggression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurochemical, behavioral and physiological effects of pharmacologically enhanced serotonin levels in serotonin transporter (SERT)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Dissolving Serotonin Hydrochloride in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including the regulation of mood, sleep, appetite, and cognition.[1] Its dysregulation is implicated in numerous disorders such as depression, anxiety, and migraines.[1] Serotonin hydrochloride is the water-soluble salt form commonly used in research. For in vitro and certain in vivo studies, it is often necessary to prepare concentrated stock solutions in an organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers. This application note provides a detailed protocol for the solubilization of this compound in DMSO, summarizes its solubility across various solvents, and presents a diagram of its primary signaling pathway.

Data Presentation: Solubility of this compound

This compound is a crystalline solid that exhibits varying solubility in different solvents.[1] While soluble in water and PBS, using DMSO allows for the preparation of highly concentrated stock solutions.[1][2] It is important to note that reported solubility in DMSO can vary significantly between suppliers, potentially due to differences in purity, crystal structure, and the hygroscopic nature of DMSO.[3][4][5] The use of fresh, high-purity DMSO is recommended.[3][4]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Notes |

| DMSO | 10 - 130 mg/mL[1] | ~47 mM - 611 mM | Ultrasonic agitation may be required to achieve higher concentrations.[4][6] |

| Water | Up to 21.3 mg/mL | Up to 100 mM[2] | Aqueous solutions are not recommended for storage longer than one day.[1] |

| PBS (pH 7.2) | ~5 mg/mL[1] | ~23.5 mM | - |

| Dimethylformamide (DMF) | ~16 mg/mL[1] | ~75 mM | - |

| Ethanol | ~1.2 mg/mL[1] | ~5.6 mM | - |

Molecular Weight of this compound: 212.67 g/mol [2]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is readily achievable and provides a convenient starting point for further dilutions.

Materials and Equipment:

-

This compound (crystalline solid, purity >99%)[2]

-

Anhydrous/Low-moisture Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., Argon or Nitrogen)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and sterile tips

-

Vortex mixer

-

(Optional) Bath sonicator

Procedure:

-

Preparation: Bring the this compound vial and DMSO to room temperature before opening to minimize water condensation. As serotonin is light-sensitive and DMSO is hygroscopic, perform the following steps with minimal exposure to light and ambient air.[5]

-

Weighing: Accurately weigh 21.27 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

-

Inert Gas Purge (Optional but Recommended): Gently purge the headspace of the vial with an inert gas like argon or nitrogen.[1] This helps displace oxygen and prevent potential oxidative degradation of serotonin.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A clear, colorless to pale yellow solution should form.

-

Sonication (If Necessary): If the solid does not completely dissolve, place the vial in a bath sonicator for 5-10 minutes at room temperature until the solution is clear.[4][6]

-

Storage:

-

Dilution for Experiments:

-

For Cell-Based Assays: When preparing working solutions, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%.[7]

-

For Aqueous Buffers: Further dilutions from the DMSO stock into aqueous buffers like PBS should be made immediately prior to the experiment.[1]

-

Visualization of Serotonin Signaling Pathway

Serotonin exerts its effects by binding to a family of 5-HT receptors. With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other known 5-HT receptors are G-protein coupled receptors (GPCRs).[9][10] The diagram below illustrates a common signaling cascade following the activation of a Gs-coupled 5-HT receptor, leading to the activation of adenylyl cyclase.

Caption: A simplified diagram of a serotonin (5-HT) Gs-protein coupled signaling pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound (5-HT/5-Hydroxytryptamine), 5-HT receptor agonist (CAS 153-98-0) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 153-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Serotonin Hydrochloride Using a Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of serotonin hydrochloride. Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a significant role in a multitude of physiological processes, making its precise measurement essential in pharmaceutical research and quality control.[1] This application note provides comprehensive protocols for sample preparation, chromatographic conditions, and method validation, adhering to the International Council for Harmonisation (ICH) guidelines.[2] The presented method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis of serotonin in various sample matrices, including pharmaceutical dosage forms.

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic interactions. An isocratic mobile phase, consisting of an aqueous buffer and an organic modifier, is used to elute serotonin from the column. The UV detector measures the absorbance of the analyte at a specific wavelength, and the resulting peak area is proportional to the concentration of serotonin in the sample.

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.[3]

-

Chromatographic data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Ultrasonic bath.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

-

Reagents and Chemicals:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium Formate (analytical grade).

-

Formic acid or Phosphoric acid (analytical grade).

-

Deionized or Milli-Q water.

-

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound. These conditions can be adapted based on the specific HPLC system and column used.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Discovery C18 (15 cm x 4.6 mm, 5 µm) | Agilent Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm)[1] | Primesep 200 (150 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | 10 mM Ammonium Formate (pH 3.0 with formic acid) : Acetonitrile (95:5, v/v) | 0.05 M KH₂PO₄ : Acetonitrile (90:10, v/v)[1] | 40 mM Ammonium Formate (pH 3.0) in 80% Water : 20% Acetonitrile[4] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 1.0 mL/min[4] |

| Detection (UV) | 254 nm | Not Specified (typically ~275-280 nm) | 280 nm[4] |

| Column Temp. | 35 °C | Ambient | Ambient |

| Injection Vol. | 10 µL | 60 µL[1] | Not Specified |

Experimental Protocols

Mobile Phase Preparation (Example: Condition 1)

-

Weigh and dissolve the appropriate amount of ammonium formate in HPLC-grade water to achieve a 10 mM concentration.

-

Adjust the pH of the solution to 3.0 using formic acid.

-

Mix 950 mL of the ammonium formate buffer with 50 mL of acetonitrile.

-

Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.

Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution. This is the standard stock solution.

Preparation of Calibration Standards

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).[1]

-

Filter the solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (for a pharmaceutical formulation)

-

For solid dosage forms, accurately weigh and crush a sufficient number of units to obtain a fine powder.

-

Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The table below summarizes typical validation parameters and their acceptance criteria.

| Validation Parameter | Typical Results | Source |

| Linearity Range | 0.1 - 10 µg/mL | [1] |

| Correlation Coefficient (R²) | > 0.999 | [2] |

| Accuracy (% Recovery) | 92.02 - 103.28% | [1] |

| Precision (%RSD) | Intra- and Inter-day ≤ 4.69% | [1] |

| Limit of Detection (LOD) | Based on Signal-to-Noise ratio of 3:1 | [3] |

| Limit of Quantification (LOQ) | Based on Signal-to-Noise ratio of 10:1 | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

References

Application Notes and Protocols for Serotonin Hydrochloride Use in 3D Liver Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) liver spheroid models are increasingly recognized for their physiological relevance in mimicking the in vivo liver microenvironment. These models, which can be generated from primary human hepatocytes (PHHs), immortalized cell lines like HepG2 and HepaRG, or co-cultures with non-parenchymal cells, offer a more accurate platform for toxicological studies and disease modeling compared to traditional 2D cell cultures.[1][2][3][4] Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine primarily known as a neurotransmitter, also plays a significant role in peripheral tissues, including the liver.[5][6][7] In the liver, serotonin is involved in regeneration, fibrosis, and the regulation of hepatic energy metabolism.[5][8][9] The application of serotonin hydrochloride to 3D liver spheroid models provides a valuable in vitro system to study the mechanisms of serotonin-induced liver pathophysiology, particularly in the context of fibrosis and non-alcoholic steatohepatitis (NASH).[8]

This document provides detailed application notes and protocols for the use of this compound in 3D liver spheroid models, including methodologies for spheroid formation, serotonin treatment, and subsequent analysis of key endpoints.

Signaling Pathways and Experimental Workflow

Serotonin Signaling in Liver Cells

Serotonin exerts its effects on liver cells, including hepatocytes and hepatic stellate cells (HSCs), through various G-protein coupled receptors.[5][6][10] The 5-HT2A and 5-HT2B receptors, in particular, have been implicated in mediating the pro-fibrotic effects of serotonin.[5][8][10] Activation of these receptors on HSCs can lead to increased production of extracellular matrix proteins, such as collagen, contributing to liver fibrosis.[8][11] The signaling cascade often involves downstream effectors like transforming growth factor-beta 1 (TGF-β1).[3][8]

Caption: Serotonin signaling pathway in hepatic stellate cells leading to liver fibrosis.

Experimental Workflow

The general workflow for studying the effects of this compound on 3D liver spheroids involves spheroid formation, a maturation period, treatment with this compound, and subsequent analysis of various endpoints.

Caption: General experimental workflow for serotonin studies in 3D liver spheroids.

Experimental Protocols

Protocol 1: Formation of 3D Human Liver Spheroids

This protocol describes the generation of co-culture spheroids using primary human hepatocytes (PHHs) and non-parenchymal cells (NPCs).

Materials:

-

Cryopreserved primary human hepatocytes

-

Cryopreserved human non-parenchymal cells (containing hepatic stellate cells)

-

Hepatocyte plating medium

-

Hepatocyte maintenance medium

-

Ultra-low attachment 96-well round-bottom plates

-

Collagen-coated tissue culture plates (for initial cell thawing and recovery, if required by supplier protocol)

-

Reagents for cell counting and viability assessment (e.g., Trypan blue)

Procedure:

-

Cell Thawing: Thaw cryopreserved PHHs and NPCs according to the supplier's instructions. This typically involves rapid thawing in a 37°C water bath, followed by transfer to pre-warmed plating medium.

-

Cell Counting and Viability: Perform a cell count and assess viability using a method such as the Trypan blue exclusion assay. Viability should be >80% for optimal spheroid formation.

-

Cell Seeding:

-

Prepare a co-culture cell suspension of PHHs and NPCs at a desired ratio (e.g., 95:5).

-

Seed the cell suspension into each well of an ultra-low attachment 96-well plate. The seeding density will depend on the desired spheroid size (e.g., 1,500 cells/well).

-

-

Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubation and Maturation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-

Spheroids will typically form within 24-48 hours.

-

Allow the spheroids to mature for a period of 4-7 days before commencing treatment. During this time, perform partial media changes every 2-3 days with pre-warmed hepatocyte maintenance medium.

-

Protocol 2: this compound Treatment of 3D Liver Spheroids

This protocol outlines the treatment of mature liver spheroids with this compound to induce a fibrotic phenotype.

Materials:

-

Mature 3D liver spheroids in a 96-well plate

-

This compound (5-HT HCl)

-

Hepatocyte maintenance medium

-

Sterile, nuclease-free water or appropriate solvent for this compound

Procedure:

-

Preparation of Serotonin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration (e.g., 10 mM).

-

Preparation of Treatment Medium: Dilute the this compound stock solution in hepatocyte maintenance medium to the desired final concentration. A concentration of 10 µM has been shown to induce fibrotic markers.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

-

Spheroid Treatment:

-

Carefully remove half of the medium from each well containing a spheroid.

-

Add an equal volume of the pre-warmed treatment medium containing this compound.

-

Include appropriate controls, such as vehicle-only treated spheroids.

-

-

Incubation: Incubate the spheroids for the desired treatment duration. For fibrosis studies, a treatment period of 7 days is a reasonable starting point.[8]

-

Media Changes: Perform partial media changes with fresh treatment medium every 2-3 days.

Protocol 3: Analysis of Fibrotic Markers

This protocol describes the analysis of key fibrotic markers in serotonin-treated liver spheroids.

1. Gene Expression Analysis (RT-qPCR):

-

RNA Extraction: Lyse the spheroids directly in the wells using a suitable lysis buffer and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

RT-qPCR: Perform quantitative real-time PCR using primers for target genes associated with fibrosis (e.g., COL1A1, TGFB1, ACTA2 (α-SMA), VIM, LOX, IL6) and appropriate housekeeping genes for normalization.[8]

2. Protein Expression Analysis (Immunofluorescence):

-

Spheroid Fixation and Permeabilization: Fix the spheroids with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., Triton X-100).

-

Immunostaining:

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against fibrosis markers (e.g., anti-Collagen I, anti-α-SMA).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Acquire images using a confocal microscope or high-content imaging system.

3. Spheroid Viability Assessment (ATP Assay):

-

Assay Procedure: Use a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo®).

-

Measurement: Add the assay reagent directly to the wells, incubate, and measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of 10 µM serotonin treatment for 7 days on 3D human liver spheroids.[8]

Table 1: Effect of Serotonin (10 µM) on Fibrosis-Related Gene Expression

| Gene | Fold Change (vs. Control) |

| COL1A1 | ↑ (Significant Increase) |

| TGFB1 | ↑ (Consistent Increase) |

Data adapted from a study on 3D human liver spheroids treated with 10 µM serotonin for 7 days.[8]

Table 2: Effect of Serotonin (10 µM) on Fibrosis-Related Protein Expression

| Protein | Change in Expression (vs. Control) |

| Collagen I | ↑ (Significant Increase) |

| α-SMA | ↑ (Significant Increase) |

Data adapted from a study on 3D human liver spheroids treated with 10 µM serotonin for 7 days.[8]

Table 3: Dose-Dependent Effects of Serotonin on Primary Hepatocyte Viability and Signaling

| Parameter | Serotonin Concentration | Effect |

| Cell Viability (WST-1) | EC50 ~10⁻⁹ M | Increase |

| PKA Activity | EC50 ~10⁻⁹ M | Increase |

| cAMP Levels | EC50 ~10⁻⁹ M | Increase |

Data from studies on isolated hepatocytes.[1]

Conclusion

The use of this compound in 3D liver spheroid models offers a powerful tool for investigating the role of serotonin in liver pathophysiology, particularly in the context of fibrosis. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the mechanisms of serotonin-mediated liver injury and to screen for potential therapeutic interventions. The physiological relevance of 3D liver spheroids makes them a valuable platform for generating data that is more translatable to the human in vivo situation.

References

- 1. Serotonin and the 5‐HT7 receptor: The link between hepatocytes, IGF‐1 and small intestinal neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for Serotonin (5-HT) in Hepatic Stellate Cell Function and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The janus face of serotonin: Regenerative promoter and chronic liver disease aggravator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organovo.com [organovo.com]

- 5. A role for serotonin (5-HT) in hepatic stellate cell function and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The emerging role of serotonin in liver regeneration [smw.ch]

- 7. Serotonin: a double-edged sword for the liver? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serotonergic Regulation of Hepatic Energy Metabolism [e-enm.org]

- 10. Serotonin reverts age-related capillarization and failure of regeneration in the liver through a VEGF-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amplified response of drug-induced liver fibrosis via immune cell co-culture in a 3D in vitro hepatic fibrosis model - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Fast Scan Cyclic Voltammetry (FSCV) in Serotonin Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fast Scan Cyclic Voltammetry (FSCV) is a powerful electrochemical technique for the real-time detection of neurotransmitters, including serotonin (5-hydroxytryptamine, 5-HT), with high temporal and spatial resolution.[1][2] This method is particularly valuable for studying the dynamic nature of serotonergic neurotransmission in various experimental models, from brain slices to in vivo preparations.[3][4] FSCV's ability to measure sub-second changes in serotonin concentration provides critical insights into its release, uptake, and the effects of pharmacological agents, making it an indispensable tool in neuroscience research and drug development.[2][5]

A key challenge in FSCV for serotonin detection is electrode fouling, where serotonin's oxidation byproducts polymerize on the electrode surface, reducing sensitivity over time.[6] To mitigate this, specific voltage waveforms and electrode modifications have been developed.[2][6] This document provides detailed application notes and protocols for the successful implementation of FSCV for serotonin detection.

Data Presentation: Quantitative Comparison of FSCV Waveforms for Serotonin Detection

The choice of voltage waveform is critical for optimizing serotonin detection, influencing sensitivity, selectivity, and susceptibility to electrode fouling.[6][7] The following table summarizes the parameters and performance characteristics of commonly used and novel waveforms for serotonin FSCV.

| Waveform Name | Potential Range (V vs. Ag/AgCl) | Scan Rate (V/s) | Holding Potential (V) | Key Characteristics & Performance | Limit of Detection (LOD) |

| Jackson Waveform (JW) | 0.2 to 1.0 to -0.1 to 0.2 | 1000 | 0.2 | Standard, high selectivity for serotonin over dopamine, but prone to fouling.[6][7][8] | ~2.4 nM[7] |

| Dopamine Waveform (DA) | -0.4 to 1.3 to -0.4 | 400 | -0.4 | Eliminates electrode fouling due to the negative holding potential but has lower selectivity for serotonin.[6][7] | Not specified for serotonin |

| Extended Serotonin Waveform (ESW) | 0.2 to 1.3 to -0.1 to 0.2 | 1000 | 0.2 | Higher sensitivity and reduced fouling compared to JW while maintaining good selectivity.[6][7] | Not specified |

| Extended Hold Serotonin Waveform (EHSW) | 0.2 to 1.3 (hold 1 ms) to -0.1 to 0.2 | 400 | 0.2 | Highest sensitivity but reduced selectivity compared to JW and ESW.[6][7] | ~0.6 nM[7] |

| N-shaped Fast Cyclic Square-Wave Voltammetry (N-FCSWV) | N-shaped staircase with superimposed square-wave pulses | - | - | Significantly higher sensitivity and better differentiation from interferents like dopamine and 5-HIAA compared to conventional N-FSCV.[9] | Not specified |

Experimental Protocols

I. Carbon Fiber Microelectrode (CFME) Fabrication

Carbon fiber microelectrodes are the standard for FSCV due to their small size, which minimizes tissue damage, and their excellent electrochemical properties.[1]

Materials:

-

Single carbon fiber (e.g., T-650, 7 µm diameter)

-

Borosilicate glass capillary (e.g., 1.0 mm OD, 0.68 mm ID)

-

Micropipette puller

-

Epoxy

-

Polishing materials (e.g., alumina slurry)

-

Sonicator

-

Isopropanol

Protocol:

-

Aspirate a single carbon fiber into a borosilicate glass capillary.

-

Pull the capillary using a micropipette puller to seal the glass around the fiber.

-

Apply epoxy to the back of the electrode to secure the carbon fiber.

-

Cut the fiber protruding from the sealed tip to the desired length (typically 50-150 µm).

-

Polish the electrode tip at an angle (for beveled disk electrodes) or leave as a cylinder.

-

Clean the electrode by sonicating in isopropanol for at least 10 minutes.[10]